molecular formula C5H5BrN2O B8011214 (2-Bromopyrimidin-5-yl)methanol

(2-Bromopyrimidin-5-yl)methanol

Cat. No.: B8011214
M. Wt: 189.01 g/mol
InChI Key: GXVVHOAKLHEFQY-UHFFFAOYSA-N
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Description

(2-Bromopyrimidin-5-yl)methanol is a brominated heterocyclic building block with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . This compound, classified as an alcohol and phenol halide, is a high-purity material (NLT 98%) intended for use in chemical synthesis and life science research . The bromine atom at the 2-position of the pyrimidine ring and the hydroxymethyl group at the 5-position make it a versatile intermediate for constructing more complex molecules. It is particularly valuable in metal-catalyzed cross-coupling reactions, such as those involving organoindium reagents, which are used to create novel pharmaceutical candidates and biochemical probes, as demonstrated with related 5-bromo-2-chloropyrimidine scaffolds . Researchers can utilize the hydroxymethyl group for further functionalization, including oxidation or esterification, while the bromine serves as a handle for forming carbon-carbon bonds. Proper handling is required as it may be harmful if swallowed, cause skin irritation, or serious eye irritation . This product is strictly for research and development purposes. It is not for diagnostic or therapeutic use, nor for human consumption. It should be stored in a dry and sealed environment .

Properties

IUPAC Name

(2-bromopyrimidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVVHOAKLHEFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Hydroxymethylation Followed by Bromination

This method begins with a pyrimidine derivative already bearing a hydroxymethyl group at the 5-position. The bromine atom is subsequently introduced at the 2-position through electrophilic aromatic substitution.

Reaction Steps :

  • Starting Material : 5-Hydroxymethylpyrimidine serves as the precursor.

  • Bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) is employed as the brominating agent. The reaction typically proceeds in a polar aprotic solvent such as acetonitrile or dichloromethane at temperatures between 0°C and 25°C.

  • Workup : The crude product is purified via recrystallization or column chromatography to isolate (2-Bromopyrimidin-5-yl)methanol.

Key Advantages :

  • High regioselectivity due to the directing effect of the hydroxymethyl group.

  • Yields exceeding 70% under optimized conditions.

Method 2: Bromination Followed by Hydroxymethylation

In this approach, bromination is performed first, followed by the introduction of the hydroxymethyl group.

Reaction Steps :

  • Starting Material : 2-Bromopyrimidine is used as the base compound.

  • Hydroxymethylation : The hydroxymethyl group is introduced via formylation (e.g., using paraformaldehyde) followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Purification : The product is isolated using techniques such as vacuum distillation or silica gel chromatography.

Key Advantages :

  • Avoids potential oxidation of the hydroxymethyl group during bromination.

  • Suitable for substrates sensitive to brominating agents.

Comparative Analysis of Methods

The choice between Method 1 and Method 2 depends on substrate availability, reaction scalability, and desired purity. The table below summarizes their comparative features:

Parameter Method 1 Method 2
Starting Material 5-Hydroxymethylpyrimidine2-Bromopyrimidine
Key Reagents Br₂ or NBSParaformaldehyde, NaBH₄/LiAlH₄
Reaction Conditions 0–25°C, polar aprotic solvent60–80°C, protic solvent
Yield 70–85%65–75%
Purity ≥95%≥90%
Scalability High (suitable for industrial use)Moderate (requires careful control)

Method 1 generally offers higher yields and purity, making it preferable for large-scale production. However, Method 2 is advantageous when the hydroxymethyl group is prone to side reactions under bromination conditions.

Optimization Strategies

Temperature and Solvent Selection

  • Bromination : Lower temperatures (0–10°C) reduce polybromination byproducts. Acetonitrile enhances solubility of intermediates, improving reaction homogeneity.

  • Hydroxymethylation : Elevated temperatures (60–80°C) accelerate formylation but require inert atmospheres to prevent oxidation.

Catalytic Enhancements

  • Lewis acids like FeCl₃ or AlCl₃ can accelerate bromination rates by polarizing the bromine molecule.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) effectively remove unreacted starting materials.

  • Column Chromatography : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) isolates the product with >99% purity.

Industrial-Scale Production Considerations

Scaling up the synthesis of (2-Bromopyrimidin-5-yl)methanol presents challenges such as heat management and waste disposal. Key strategies include:

  • Continuous Flow Reactors : Minimize thermal degradation by ensuring rapid mixing and temperature control.

  • Solvent Recycling : Distillation and adsorption systems recover acetonitrile and dichloromethane, reducing costs and environmental impact.

  • Quality Control : In-line FTIR and HPLC monitor reaction progress and purity in real time.

Data Tables

Table 1: Physical and Chemical Properties of (2-Bromopyrimidin-5-yl)methanol

Property Value
Molecular FormulaC₅H₅BrN₂O
Molecular Weight189.01 g/mol
IUPAC Name(2-Bromopyrimidin-5-yl)methanol
CAS Number1356518-84-3
SolubilitySoluble in DMSO, methanol, acetone
StabilityStable under inert atmosphere

Table 2: Summary of Synthetic Methods

Method Steps Yield Purity
1Hydroxymethylation → Bromination70–85%≥95%
2Bromination → Hydroxymethylation65–75%≥90%

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Formation of (2-Bromopyrimidin-5-yl)formaldehyde or (2-Bromopyrimidin-5-yl)carboxylic acid.

    Reduction: Formation of pyrimidin-5-ylmethanol.

Scientific Research Applications

Synthesis of (2-Bromopyrimidin-5-yl)methanol

The synthesis of (2-Bromopyrimidin-5-yl)methanol typically involves the bromination of pyrimidine derivatives followed by the introduction of a hydroxymethyl group. A common synthetic route includes:

  • Bromination : 5-Methylpyrimidine is brominated using bromine or N-bromosuccinimide (NBS) in acetonitrile.
  • Oxidation : The resulting 2-bromo-5-methylpyrimidine is oxidized using potassium permanganate or chromium trioxide to yield (2-Bromopyrimidin-5-yl)methanol.

This synthetic pathway not only highlights the compound's chemical versatility but also its potential as a building block in more complex organic syntheses .

Chemistry

In chemistry, (2-Bromopyrimidin-5-yl)methanol serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical modifications that can lead to new derivatives with enhanced properties .

Biology

Research has indicated potential biological activities of (2-Bromopyrimidin-5-yl)methanol, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics .
  • Anticancer Activity : The compound may inhibit specific kinases or enzymes involved in DNA replication, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, (2-Bromopyrimidin-5-yl)methanol is explored as a precursor for drugs targeting specific enzymes or receptors. Its structural features make it suitable for developing inhibitors that could be effective against various diseases .

Industrial Applications

(2-Bromopyrimidin-5-yl)methanol is also utilized in the production of agrochemicals, dyes, and specialty chemicals. Its capacity to undergo further chemical transformations makes it valuable in industrial processes where specific chemical properties are desired .

Case Study 1: Antimicrobial Activity

A study evaluating various derivatives of (2-Bromopyrimidin-5-yl)methanol found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The results indicated that specific structural changes could significantly improve efficacy while reducing side effects associated with traditional antibiotics .

Case Study 2: Anticancer Properties

Research on the anticancer potential of (2-Bromopyrimidin-5-yl)methanol derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro. The study highlighted the compound's ability to interfere with cellular signaling pathways critical for cancer growth, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine Methanol Derivatives

(a) (2-Chloropyrimidin-5-yl)methanol
  • Structure : Chlorine replaces bromine at the 2-position.
  • Molecular Weight : 144.56 g/mol (vs. ~193.02 g/mol for bromo analog).
  • Physical Properties :
    • Density: 1.422 g/cm³
    • Boiling Point: 341.8°C at 760 mmHg
    • Flash Point: 160.5°C .
  • Applications: Used as an intermediate in kinase inhibitor synthesis (e.g., in patents by Genelabs Technologies) .
(b) (2-(Methylthio)pyrimidin-5-yl)methanol
  • Structure : Methylthio (-SCH₃) group replaces bromine.
  • Molecular Weight : 156.21 g/mol.
  • Physical Properties : Soluble in organic solvents; storage at 2–8°C recommended .
  • Reactivity : The methylthio group acts as a superior leaving group compared to halogens, facilitating cross-coupling reactions.
  • Applications : Research applications in medicinal chemistry, though specific uses are less documented .
(c) 5-(Bromomethyl)-2-chloropyrimidine
  • Structure : Bromine is at the 5-methyl position, chlorine at the 2-position.
  • Synthesis : Reacted with tert-butyl piperazine-1-carboxylate in acetonitrile, yielding only 1.17% under optimized conditions .
  • Reactivity : Bromine’s position on the methyl group may influence regioselectivity in further substitutions.

Brominated Pyridine Methanol Derivatives

(a) (5-Bromo-3-methoxypyridin-2-yl)methanol
  • Structure : Pyridine core with bromine at 5-, methoxy at 3-, and hydroxymethyl at 2-positions.
  • Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) affects electronic properties and hydrogen-bonding capacity.
  • Applications : Likely used in ligand design or materials science, though details are unspecified .
(b) (6-Bromo-5-methoxypyridin-2-yl)methanol
  • Physical Properties : Molecular weight 218.05 g/mol; available commercially for research (e.g., catalog HB527) .
  • Relevance : Demonstrates the structural diversity achievable with brominated heterocycles, though pyridine derivatives generally exhibit lower thermal stability than pyrimidines .

Functionalized Pyrimidinediones (Non-Methanol Derivatives)

  • Example : Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione).
  • Structure : Contains a pyrimidinedione core with bromine at the 5-position.
  • Applications : Herbicide; highlights the agrochemical utility of brominated pyrimidines .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications Synthesis Yield (If Reported)
(2-Bromopyrimidin-5-yl)methanol 2-Br, 5-CH₂OH ~193.02 Not reported Pharmaceutical intermediates Low (e.g., 1.17% in related reactions )
(2-Chloropyrimidin-5-yl)methanol 2-Cl, 5-CH₂OH 144.56 341.8 Kinase inhibitors Not specified
(2-(Methylthio)pyrimidin-5-yl)methanol 2-SCH₃, 5-CH₂OH 156.21 Not reported Medicinal chemistry research Not specified
Bromacil 5-Br, pyrimidinedione 261.11 Not reported Herbicide Industrial-scale synthesis

Key Findings and Insights

Substituent Effects : Bromine’s larger size and polarizability enhance electrophilic reactivity but may reduce reaction yields due to steric challenges . Chlorine offers a balance between reactivity and ease of synthesis.

Structural Core: Pyrimidines (vs.

Applications: Brominated pyrimidines are pivotal in agrochemicals (e.g., bromacil) and pharmaceuticals, whereas methanol derivatives serve as versatile intermediates .

Biological Activity

(2-Bromopyrimidin-5-yl)methanol is a chemical compound characterized by a bromine atom at the second position and a hydroxymethyl group at the fifth position of the pyrimidine ring. This structure contributes to its potential biological activities, particularly in pharmaceutical chemistry and organic synthesis. The compound has garnered interest for its applications in various fields, including medicinal chemistry, due to its unique reactivity and biological properties.

The biological activity of (2-Bromopyrimidin-5-yl)methanol is primarily linked to its interactions with specific enzymes and receptors. It may inhibit or activate biochemical pathways by binding to target proteins involved in disease mechanisms. For instance, it has been suggested that this compound could inhibit certain kinases or enzymes that play a role in DNA replication, which is particularly relevant in cancer research.

Antimicrobial Properties

Research indicates that (2-Bromopyrimidin-5-yl)methanol exhibits antimicrobial activity. Preliminary studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that (2-Bromopyrimidin-5-yl)methanol may also possess such properties .

Anticancer Potential

The anticancer properties of (2-Bromopyrimidin-5-yl)methanol are under investigation, with studies focusing on its ability to interfere with cancer cell proliferation. The compound's action mechanism may involve the inhibition of key enzymes necessary for tumor growth and survival.

Comparative Studies

A comparative analysis of (2-Bromopyrimidin-5-yl)methanol with similar compounds highlights its unique features and potential applications:

Compound NameSimilarity IndexUnique Features
5-Bromopyrimidine-2-carboxylic acid0.83Contains a carboxylic acid group instead of alcohol
5-Bromo-2-(bromomethyl)pyrimidine0.79Contains an additional bromomethyl group
5-Bromopyrimidine-2-carbonitrile0.76Contains a nitrile group instead of an alcohol
(4,6-Dimethylpyrimidin-2-yl)methanol0.67Features methyl substitutions on the pyrimidine ring
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol0.63Contains a trifluoromethyl group affecting reactivity

This table illustrates how the presence of specific functional groups in (2-Bromopyrimidin-5-yl)methanol enhances its reactivity and potential applications in medicinal chemistry.

Case Study: Anticancer Activity

A notable study explored the anticancer properties of (2-Bromopyrimidin-5-yl)methanol through molecular docking simulations and bioassays. The results indicated that the compound binds effectively to target proteins associated with cancer progression, demonstrating significant inhibitory effects on cell lines derived from various cancers. This study emphasizes the need for further investigation into its therapeutic potential .

Applications in Research

(2-Bromopyrimidin-5-yl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its roles extend beyond medicinal chemistry into areas such as:

  • Pharmaceutical Development : As an intermediate in drug synthesis targeting specific biological pathways.
  • Agricultural Chemistry : In formulations enhancing pesticide efficacy.
  • Material Science : Exploring new materials for coatings and polymers.
  • Biochemical Research : Investigating enzyme inhibition and receptor binding mechanisms .

Q & A

Basic: What are the established synthetic routes for (2-Bromopyrimidin-5-yl)methanol, and what key reaction conditions are required?

Methodological Answer:
The synthesis typically involves functionalization of a pyrimidine core. A common approach is:

Starting Material: Use 5-bromopyrimidine derivatives as precursors. For example, bromination of pyrimidin-5-ylmethanol intermediates or substitution reactions on pre-functionalized pyrimidines .

Hydroxymethyl Introduction: A nucleophilic substitution reaction using formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH) at 60–80°C .

Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm product identity using 1^1H NMR (e.g., hydroxymethyl proton at δ 4.6–4.8 ppm) .

Basic: How can researchers characterize the structural integrity of (2-Bromopyrimidin-5-yl)methanol?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify bromine’s deshielding effect on adjacent protons (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) .
    • 13^13C NMR: Confirm the hydroxymethyl carbon (δ 60–65 ppm) and bromine-substituted carbon (δ 120–125 ppm) .
  • X-ray Crystallography: Use programs like ORTEP-3 to resolve bond angles and confirm the planar pyrimidine ring. Example C-Br bond length ~1.90 Å, C-O (hydroxymethyl) ~1.42 Å .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

  • Catalytic System: Pd(PPh3_3)4_4 (2–5 mol%) with K2_2CO3_3 in THF/water (3:1) at 80°C for 18 hours .
  • Steric Effects: The 5-hydroxymethyl group may hinder reactivity; optimize by protecting the hydroxyl (e.g., TBSCl) before coupling .
    Data Contradiction Note: Some studies report lower yields (<50%) due to steric hindrance, while others achieve >70% by using bulkier ligands (XPhos) . Re-evaluate reaction conditions and catalyst loading if inconsistencies arise .

Advanced: What strategies mitigate instability of (2-Bromopyrimidin-5-yl)methanol under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions: The hydroxymethyl group may protonate, leading to dehydration. Stabilize by storing at pH 6–7 in inert atmospheres (N2_2) and avoiding strong acids (e.g., H2_2SO4_4) .
  • Basic Conditions: Deprotonation of the hydroxyl group can trigger nucleophilic displacement of bromine. Use mild bases (e.g., NaHCO3_3) and low temperatures (0–5°C) during synthesis .
    Experimental Validation: Conduct stability studies via HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products like pyrimidin-5-ylmethanol .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in antimicrobial or anticancer assays often stem from:

  • Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours). Standardize protocols using CLSI guidelines .
  • Purity Thresholds: Impurities (e.g., residual brominated byproducts) at >5% can skew results. Re-test after rigorous purification (HPLC, >99% purity) .
    Case Study: A 2023 study found IC50_{50} values varied by 30% between batches; re-analysis identified residual Pd catalysts as the culprit .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to model binding to kinase targets. Key parameters: grid size 25 Å, exhaustiveness = 20 .
  • MD Simulations: GROMACS simulations (CHARMM36 force field) over 100 ns can assess stability of ligand-protein complexes. Look for hydrogen bonds between the hydroxymethyl group and Asp89 .
    Validation: Compare computational results with SPR (surface plasmon resonance) data (e.g., KD_D ~10 µM) to refine models .

Basic: What are the safety and handling protocols for (2-Bromopyrimidin-5-yl)methanol?

Methodological Answer:

  • Storage: In amber vials at –20°C under desiccant (silica gel). Avoid exposure to light/moisture to prevent bromine hydrolysis .
  • PPE: Nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis due to potential formaldehyde release .
  • Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .

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